4-fluorobenzyl 3-hydroxy-2-naphthoate
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Overview
Description
4-fluorobenzyl 3-hydroxy-2-naphthoate is an organic compound that combines a fluorobenzyl group with a naphthoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorobenzyl 3-hydroxy-2-naphthoate typically involves the esterification of 3-hydroxy-2-naphthoic acid with 4-fluorobenzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The reaction is generally carried out in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
4-fluorobenzyl 3-hydroxy-2-naphthoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: 4-fluorobenzyl 3-oxo-2-naphthoate.
Reduction: 4-fluorobenzyl 3-hydroxy-2-naphthylmethanol.
Substitution: 4-methoxybenzyl 3-hydroxy-2-naphthoate (if methoxide is used).
Scientific Research Applications
4-fluorobenzyl 3-hydroxy-2-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluorobenzyl 3-hydroxy-2-naphthoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorobenzyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzyl 2-hydroxybenzoate: Similar structure but with a benzoate moiety instead of a naphthoate.
4-chlorobenzyl 3-hydroxy-2-naphthoate: Similar structure but with a chlorine atom instead of fluorine.
4-fluorobenzyl 3-methoxy-2-naphthoate: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
4-fluorobenzyl 3-hydroxy-2-naphthoate is unique due to the presence of both a fluorobenzyl group and a naphthoate moiety. This combination provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(4-fluorophenyl)methyl 3-hydroxynaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FO3/c19-15-7-5-12(6-8-15)11-22-18(21)16-9-13-3-1-2-4-14(13)10-17(16)20/h1-10,20H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBUSSQRRPTPMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)OCC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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